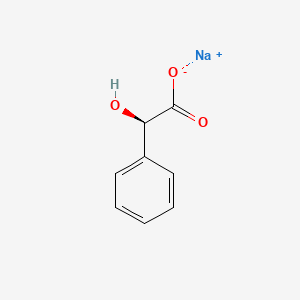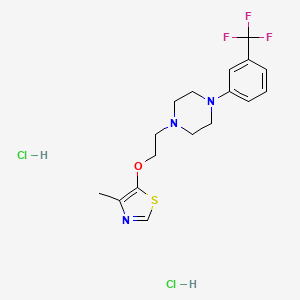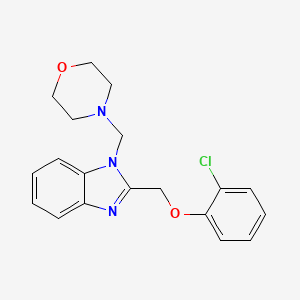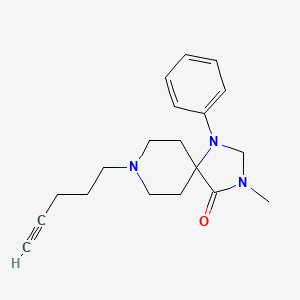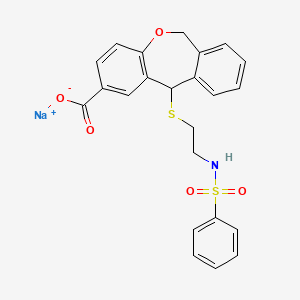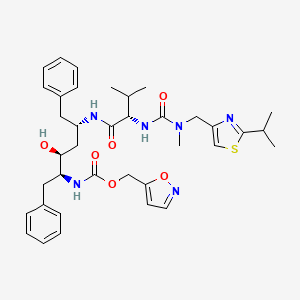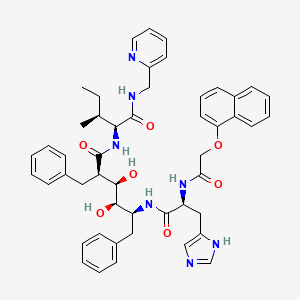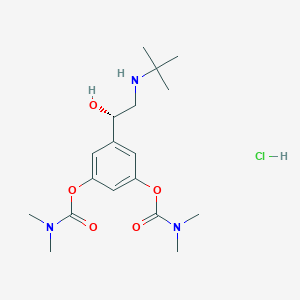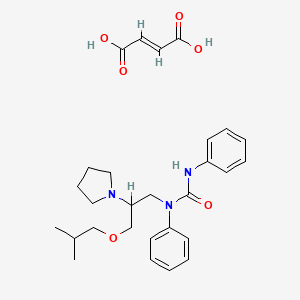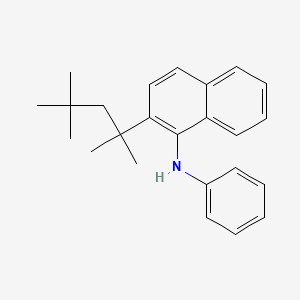
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine is an organic compound with the molecular formula C24H29N. It is a member of the class of compounds known as alkylated diphenylamines. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group and a 2,4,4-trimethylpentan-2-yl group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine typically involves the alkylation of diphenylamine with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient separation techniques may be employed to enhance the production process.
Analyse Des Réactions Chimiques
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated compounds.
Applications De Recherche Scientifique
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is employed as an antioxidant in lubricants and polymers, enhancing the stability and longevity of these materials.
Mécanisme D'action
The mechanism of action of N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, as an antioxidant, it can donate electrons to neutralize free radicals, preventing oxidative damage to materials or biological systems.
Comparaison Avec Des Composés Similaires
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine can be compared with other alkylated diphenylamines, such as:
- N-phenyl-4-(2,4,4-trimethyl-2-pentanyl)aniline
- Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine
These compounds share similar structural features but differ in the position and nature of the alkyl substituents. The unique combination of the naphthalene ring and the 2,4,4-trimethylpentan-2-yl group in this compound imparts distinct chemical and physical properties, making it particularly valuable in specific applications.
Propriétés
Numéro CAS |
2733209-60-2 |
|---|---|
Formule moléculaire |
C24H29N |
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine |
InChI |
InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)21-16-15-18-11-9-10-14-20(18)22(21)25-19-12-7-6-8-13-19/h6-16,25H,17H2,1-5H3 |
Clé InChI |
NIMCSFUFFFUJQM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
